ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE
Overview
Description
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and various substituents such as chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiazolidine precursor with appropriate reagents to form the thiazolidine ring.
Substitution Reactions: Chlorine and fluorine atoms are introduced into the molecule through substitution reactions using halogenating agents.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced reaction monitoring techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating Agents: Such as chlorine gas or fluorine-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolidine derivatives, while reduction may produce reduced phenoxy compounds.
Scientific Research Applications
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with other similar compounds, such as:
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE: Similar structure but with a chlorine substituent instead of fluorine.
ETHYL 2-(2-CHLORO-4-{[(5Z)-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETATE: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-chloro-4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO5S/c1-2-28-19(25)12-29-17-8-5-14(9-16(17)22)10-18-20(26)24(21(27)30-18)11-13-3-6-15(23)7-4-13/h3-10H,2,11-12H2,1H3/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVLBMUMLSRAAV-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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